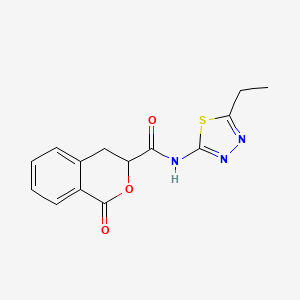

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds with this moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its pharmacological activities . The presence of the 1,3,4-thiadiazole ring and its strong aromaticity are thought to contribute to the low toxicity and high in vivo stability of these compounds .Chemical Reactions Analysis

Again, while specific chemical reactions involving this compound are not available, compounds with a 1,3,4-thiadiazole moiety are known to undergo various chemical reactions .Scientific Research Applications

Microwave-assisted Synthesis and Biological Activities

Research led by Başoğlu et al. (2013) on the microwave-assisted synthesis of molecules containing acid moieties, including the 1,3,4-thiadiazole nucleus, highlights the methodological advancements in creating compounds with potential antimicrobial, antiurease, and antilipase activities. These compounds were found to possess good to moderate activity against various microorganisms, underscoring the therapeutic potential of structurally similar compounds to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide (Başoğlu et al., 2013).

Antimycobacterial Activity

The study by Gezginci, Martin, and Franzblau (1998) on substituted isosteres of pyridine and pyrazinecarboxylic acids, including compounds with 1,2,4-thiadiazole rings, reveals their potential antimycobacterial activity against Mycobacterium tuberculosis. This work demonstrates the importance of structural modifications, like those in the 1,3,4-thiadiazole ring, for enhancing antimicrobial potency (Gezginci, Martin, & Franzblau, 1998).

Antineoplastic Potential

Looker and Wilson's (1965) synthesis of novel 1,2,3-thiadiazole derivatives, including work on 4-monosubstituted and 4,5-disubstituted derivatives, provides insights into the potential antineoplastic applications of these compounds. Although not directly related to this compound, this research underscores the relevance of the 1,3,4-thiadiazole structure in developing therapeutic agents (Looker & Wilson, 1965).

Synthesis and Spectral Characteristics

The study by Zadorozhnii et al. (2019) on the synthesis and spectral characteristics of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides presents another dimension of scientific research focusing on the structural analysis and potential applications of compounds related to 1,3,4-thiadiazoles. These compounds' detailed spectral studies provide valuable information for understanding the chemical properties and potential applications of similar compounds (Zadorozhnii et al., 2019).

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Mode of Action

It is known that the 1,3,4-thiadiazole moiety is responsible for providing low toxicity and great in vivo stability .

Biochemical Pathways

Compounds with a 1,3,4-thiadiazol moiety have been shown to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

One synthesized compound with a similar structure was found to be 18 times more effective (LD 50) than valproic acid, a commonly used anticonvulsant .

Biochemical Analysis

Biochemical Properties

The 1,3,4-thiadiazole moiety in N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is known to interact with various enzymes and proteins . For instance, certain derivatives of 1,3,4-thiadiazole have been found to inhibit the enzyme acetylcholinesterase

Cellular Effects

Given the known activities of 1,3,4-thiadiazole compounds, it is plausible that this compound could influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the known activities of related 1,3,4-thiadiazole compounds, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S/c1-2-11-16-17-14(21-11)15-12(18)10-7-8-5-3-4-6-9(8)13(19)20-10/h3-6,10H,2,7H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOPTUDKIJPIIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-Bromobenzyl)amino]methyl}-4-chlorophenol](/img/structure/B2862962.png)

![(2Z)-3-ethyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2862967.png)

![1-[(dimethylamino)methyl]cyclohexan-1-ol](/img/structure/B2862971.png)

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)